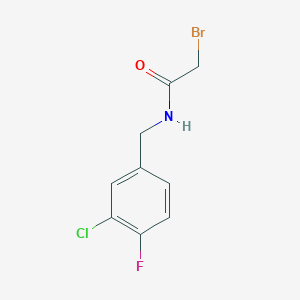
2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide
Übersicht
Beschreibung
“2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide” is an organic compound . It has a molecular formula of C9H8BrClFNO .
Molecular Structure Analysis
The molecular structure of “2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide” consists of a benzyl group attached to an acetamide moiety . The benzyl group is substituted with bromo, chloro, and fluoro groups .Wissenschaftliche Forschungsanwendungen
Infrared Spectral Data Analysis
- Scientific Field: Applied Sciences
- Application Summary: The compound 2-bromo-4-chlorobenzaldehyde, which is structurally similar to the requested compound, has been used in the study of infrared (IR) spectroscopy . This technique is used for characterizing compound and solvent interactions .
- Methods of Application: The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated . The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .
- Results: The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
α-Bromination Reaction on Acetophenone Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . Acetophenone derivatives, such as 4-chloro-α-bromo-acetophenone, are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
- Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
- Results: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Pharmacological Activities of Phenoxy Acetamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities . These compounds have shown potential as therapeutic candidates .
- Methods of Application: Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
- Results: This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antioxidant Activity and Molecular Docking Study
- Scientific Field: Biochemistry
- Application Summary: Certain compounds have been studied for their antioxidant function through molecular docking research .
- Methods of Application: The compound’s antioxidant function was validated by additional molecular docking research due to its stronger binding energy and the appropriate interactions that induce inhibition .
- Results: This compound can be exploited as a lead molecule in further research .
Antiviral Activity of Indole Derivatives
- Scientific Field: Virology
- Application Summary: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents . These compounds have shown inhibitory activity against various viruses, including influenza A .
- Methods of Application: These compounds were prepared and their antiviral activity was tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results: The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of Bromochlorobenzenes
- Scientific Field: Organic Chemistry
- Application Summary: Bromochlorobenzenes, which are structurally similar to the requested compound, have been synthesized by various routes . These compounds are mixed aryl halides consisting of bromine and chlorine as substituents on a benzene ring .
- Methods of Application: Different methods have been used for the synthesis of these compounds, such as diazotization followed by a Sandmeyer reaction for 1-Bromo-2-chlorobenzene, electrophilic substitution for 1-Bromo-3-chlorobenzene, and using N-bromosuccinimide for 1-Bromo-4-chlorobenzene .
- Results: These methods have successfully synthesized the respective bromochlorobenzenes .
Pharmaceutical Intermediate
- Scientific Field: Pharmaceutical Sciences
- Application Summary: 4’-Bromo-2’-chloroacetanilide, a compound similar to the requested one, is employed as an intermediate for pharmaceuticals .
- Methods of Application: This compound is used in the synthesis of various pharmaceutical products .
- Results: The use of this compound as an intermediate has facilitated the production of various pharmaceuticals .
Eigenschaften
IUPAC Name |
2-bromo-N-[(3-chloro-4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c10-4-9(14)13-5-6-1-2-8(12)7(11)3-6/h1-3H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLOBWKDSIQESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CBr)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)
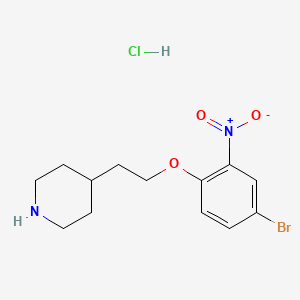
![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
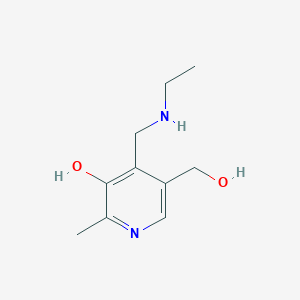
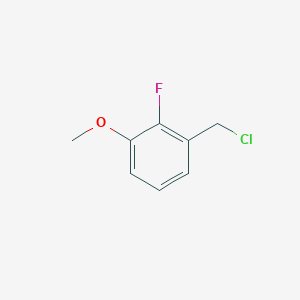
![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)
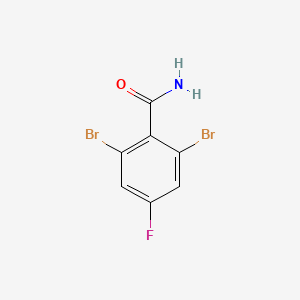
![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)

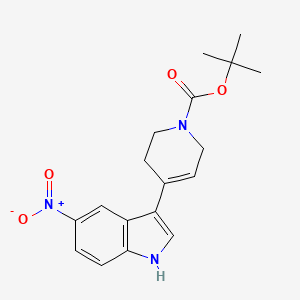
![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)
![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)
![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)